molecular formula C10H20OS B14420826 1-(tert-Butylsulfanyl)hex-1-en-3-ol CAS No. 86254-72-0

1-(tert-Butylsulfanyl)hex-1-en-3-ol

Cat. No.: B14420826
CAS No.: 86254-72-0
M. Wt: 188.33 g/mol
InChI Key: LCTPTNKXYHPYSQ-UHFFFAOYSA-N
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Description

1-(tert-Butylsulfanyl)hex-1-en-3-ol is an organic compound with the molecular formula C10H20OS. It contains a tert-butylsulfanyl group attached to a hex-1-en-3-ol backbone. This compound is characterized by its unique structural features, including a hydroxyl group, a double bond, and a sulfide group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylsulfanyl)hex-1-en-3-ol can be achieved through various synthetic routes. One common method involves the reaction of hex-1-en-3-ol with tert-butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylsulfanyl)hex-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(tert-Butylsulfanyl)hex-1-en-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfanyl)hex-1-en-3-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butylsulfanyl)hex-1-en-3-ol is unique due to its combination of a hydroxyl group, a double bond, and a tert-butylsulfanyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .

Properties

CAS No.

86254-72-0

Molecular Formula

C10H20OS

Molecular Weight

188.33 g/mol

IUPAC Name

1-tert-butylsulfanylhex-1-en-3-ol

InChI

InChI=1S/C10H20OS/c1-5-6-9(11)7-8-12-10(2,3)4/h7-9,11H,5-6H2,1-4H3

InChI Key

LCTPTNKXYHPYSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=CSC(C)(C)C)O

Origin of Product

United States

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